molecular formula C15H19BN2O2 B13477294 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

Cat. No.: B13477294
M. Wt: 270.14 g/mol
InChI Key: MJYWMDXUTDNIBW-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation reaction, where isoquinoline is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction Reactions: The compound can undergo reduction reactions to modify the isoquinoline ring or the boronic acid group.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids/Boronates: Formed through oxidation reactions.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a probe in biological systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is largely dependent on its ability to participate in chemical reactions through its boronic acid group. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile intermediate in various chemical processes. The isoquinoline moiety can also interact with biological targets, potentially influencing molecular pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Bis(pinacolato)diboron
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is unique due to the presence of both the isoquinoline and dioxaborolane moieties This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acid derivatives

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3,(H2,17,18)

InChI Key

MJYWMDXUTDNIBW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)N

Origin of Product

United States

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